molecular formula C9H9NO2 B109912 3,4-Dihydroisoquinoline-6,7-diol CAS No. 4602-83-9

3,4-Dihydroisoquinoline-6,7-diol

Cat. No.: B109912
CAS No.: 4602-83-9
M. Wt: 163.17 g/mol
InChI Key: WQFVTSPRATYMNQ-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline-6,7-diol (CAS: 4602-83-9) is a dihydroisoquinoline derivative characterized by hydroxyl groups at positions 6 and 7 of the aromatic ring and a partially saturated isoquinoline backbone. This compound belongs to a broader class of isoquinoline alkaloids, which are recognized for their diverse pharmacological activities, including neuroactive, antimicrobial, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroisoquinoline-6,7-diol can be achieved through several methods. One common approach involves the cyclization of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroisoquinoline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Alkyl halides and amines are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: N-alkylated isoquinoline derivatives.

Scientific Research Applications

3,4-Dihydroisoquinoline-6,7-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3,4-Dihydroisoquinoline-6,7-diol involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of dihydroisoquinoline derivatives are highly dependent on substituent groups. Key structural analogs include:

Compound Name Substituents Molecular Weight Key Features References
1-Benzyl-6,7-diol THIQ 1-Benzyl, 6,7-diol 281.35 Synthesized from dopamine and phenylacetaldehyde; neurotoxic to dopaminergic neurons.
1-(4-Hydroxybenzyl)-3,4-dihydroisoquinoline-6,7-diol 4-Hydroxybenzyl, 6,7-diol - Antibacterial activity against MRSA and E. coli K1; isolated from cockroaches.
GS 283 4-Methoxybenzyl, 6,7-diol - Soluble in DMSO/ethanol; potential therapeutic candidate due to hydroxyl groups.
3,4-Dihydro-6,7-dimethoxyisoquinoline 6,7-Dimethoxy 191.23 Higher lipophilicity; used in synthetic chemistry (e.g., Bischler–Napieralski reaction).
1-(2-Nitrophenyl)-3,4-dihydroisoquinoline 2-Nitrophenyl, 6,7-dimethoxy - Nitro group may enhance reactivity or toxicity; supplier data available.

Key Observations :

  • Hydroxyl vs. Methoxy-substituted analogs (e.g., 3,4-Dihydro-6,7-dimethoxyisoquinoline) are more lipophilic, favoring BBB crossing .
  • Substituent Position : The 1-benzyl group in 1-Benzyl-6,7-diol THIQ enhances neurotoxicity specificity to dopaminergic neurons, whereas 4-hydroxybenzyl in the cockroach-derived analog correlates with antibacterial activity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Diol derivatives (e.g., GS 283) are soluble in polar solvents like DMSO and ethanol, whereas dimethoxy analogs require organic solvents .
  • BBB Penetration: Methoxy groups (e.g., in 3,4-Dihydro-6,7-dimethoxyisoquinoline) improve lipophilicity, enhancing BBB permeability compared to diol variants .

Biological Activity

3,4-Dihydroisoquinoline-6,7-diol is a bicyclic organic compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C₉H₉NO₂) features a dihydroisoquinoline structure with hydroxyl groups at the 6 and 7 positions. Its unique chemical structure contributes to its biological activity, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor or modulator of specific enzymes, influencing biochemical pathways involved in disease processes.
  • Receptor Interaction : The compound may interact with various receptors, affecting neurotransmission and cellular signaling pathways.
  • Gene Expression Modulation : Changes in gene expression have been observed, indicating a potential role in regulating cellular functions.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

  • Antitumor Activity : The compound has shown promise as an inhibitor of NF-kappaB signaling pathways, which are critical in cancer progression. In vitro studies indicate its potential as an antimetastatic agent .
  • Antimicrobial Properties : It exhibits antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents.
  • Neuroprotective Effects : Studies suggest potential applications in neurodegenerative diseases such as Alzheimer's due to its ability to influence neurotransmitter systems and protect neuronal cells.

Synthesis Methods

Several synthesis routes have been explored for this compound:

  • Pictet-Spengler Reaction : This method involves the condensation of biogenic amines with electrophilic carbonyl compounds to form isoquinoline derivatives.
  • Modified Aza-Friedel–Crafts Reaction : A recent study optimized this reaction to improve yields when synthesizing related compounds .

Antitumor Activity

A study investigated the effects of 6,7-dihydroxy-3,4-dihydroisoquinoline as a novel inhibitor of NF-kappaB. The findings highlighted its efficacy in reducing cell invasion in murine mammary cells, positioning it as a potential candidate for cancer therapy .

Neuroprotective Effects

Research by Kuo et al. (2005) explored the neuroprotective properties of this compound. The study demonstrated that the compound could enhance neuronal survival under oxidative stress conditions, indicating its potential role in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
This compoundAntitumor, antimicrobialHydroxyl groups at positions 6 and 7
6,7-Dimethoxy-3,4-dihydroisoquinolineSimilar pharmacological propertiesContains methoxy groups
This compound hydrochlorideSimilar biological activitiesSalt form with distinct solubility properties

Q & A

Q. What are the common synthetic routes for 3,4-Dihydroisoquinoline-6,7-diol and its derivatives?

Basic Research Focus
The Bischler–Napieralski reaction is a foundational method for synthesizing 3,4-dihydroisoquinoline derivatives. For example, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was synthesized via cyclization of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide under acidic conditions . Modifications to this method include using SeO₂ for oxidation steps or NaBH₄ for reduction . For the diol form (6,7-dihydroxy), demethylation of dimethoxy precursors (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline) using agents like BBr₃ may be employed.

Key Considerations :

  • Substrate Selection : Arylalkylamides or phenethylamine derivatives are common starting materials.
  • Reaction Optimization : Temperature control (e.g., 102°C for SeO₂-mediated oxidation) and solvent choice (dioxane, toluene) influence yield .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

Advanced Research Focus
By-products such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol and norcoclaurine arise during cyclization steps due to competing pathways or substrate instability . Strategies include:

  • Catalyst Screening : Use of chiral catalysts or enzyme-mediated reactions to enhance stereoselectivity.
  • pH Control : Maintaining acidic conditions (pH 4–6) reduces undesired dimerization or oxidation.
  • Real-Time Monitoring : LC-MS or HPLC tracking of intermediates allows early termination to limit by-product accumulation .

Data Insight :
In THP synthesis, by-products reached 0.41–0.57 mM under suboptimal conditions, reducing conversion efficiency to 15.9% .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?

Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy vs. hydroxyl groups). For example, 6,7-dimethoxy derivatives show singlet peaks at δ 3.8–4.0 ppm for OCH₃ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₀H₁₁NO₂ for 6,7-diol derivatives) .
  • HPLC-PDA : Purity assessment using C18 columns with methanol/water gradients resolves diastereomers .

Advanced Tip : Isotopic labeling (e.g., D6-methoxy derivatives) aids metabolic tracing in pharmacological studies .

Q. How should researchers address discrepancies in reported biological activities of 3,4-Dihydroisoquinoline derivatives?

Advanced Research Focus
Contradictory findings, such as the lack of antibacterial activity in cockroach-derived 1-(4-hydroxybenzyl)-3,4-dihydroisoquinoline-6,7-diol against MRSA , may arise from:

  • Bioavailability Differences : Poor bacterial membrane penetration despite in vitro potency.
  • Assay Variability : Standardize MIC testing using CLSI guidelines and include positive controls (e.g., vancomycin for MRSA).
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., methoxy → hydroxyl groups) to enhance target binding .

Q. What strategies improve solubility and stability of this compound in experimental settings?

Methodological Focus

  • Solubility Enhancement : Use DMSO for initial dissolution (≤10% v/v) or co-solvents (ethanol:water 1:1) .
  • Stability Protocols :
    • Storage : -80°C for long-term stability; avoid repeated freeze-thaw cycles.
    • pH Adjustment : Acidic buffers (pH 3–5) prevent oxidation of diol groups .
  • Derivatization : Hydrochloride salt forms (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline HCl) improve crystallinity and shelf life .

Q. What analytical challenges arise in quantifying trace impurities in 3,4-Dihydroisoquinoline derivatives?

Advanced Research Focus

  • Detection Limits : LC-MS/MS with MRM mode achieves ppm-level sensitivity for by-products like norcoclaurine .
  • Column Selection : HILIC columns resolve polar impurities (e.g., unreacted dopamine derivatives).
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) .

Q. How can in silico methods guide the design of novel this compound analogs?

Advanced Research Focus

  • Docking Studies : Target bacterial FtsZ or human adrenergic receptors using AutoDock Vina .
  • ADMET Prediction : SwissADME estimates logP (aim for 1–3) and BBB permeability. For example, 6,7-dimethoxy derivatives show better CNS penetration than diol forms .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity risks, particularly for halogenated analogs .

Properties

IUPAC Name

3,4-dihydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQVMIYUGOTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421366
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4602-83-9
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroisoquinoline-6,7-diol
3,4-Dihydroisoquinoline-6,7-diol
3,4-Dihydroisoquinoline-6,7-diol
3,4-Dihydroisoquinoline-6,7-diol
3,4-Dihydroisoquinoline-6,7-diol
3,4-Dihydroisoquinoline-6,7-diol

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